

An In-depth Technical Guide to (E)-2,2-Dimethylhept-3-ene

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Compound of Interest

Compound Name: 2,2-Dimethylhept-3-ene

Cat. No.: B12509615

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This guide provides a comprehensive technical overview of (E)-2,2-dimethylhept-3-ene, a branched alkene of interest in synthetic organic chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into its chemical identity, synthesis, spectroscopic profile, reactivity, and potential applications, with a focus on practical, field-proven insights.

Core Chemical Identity

(E)-2,2-Dimethylhept-3-ene is an unsaturated hydrocarbon characterized by a seven-carbon chain with a double bond between the third and fourth carbon atoms and two methyl groups attached to the second carbon. The "(E)" designation signifies that the higher priority groups on each carbon of the double bond are on opposite sides, resulting in a trans configuration.

Property	Value	Source
IUPAC Name	(E)-2,2-Dimethylhept-3-ene	[1]
CAS Number	19550-75-5	[1]
Molecular Formula	C ₉ H ₁₈	[1]
Molecular Weight	126.24 g/mol	[1][2]
Synonyms	(3E)-2,2-Dimethyl-3-heptene, trans-2,2-Dimethyl-3-heptene	[1][3]

Synthesis of (E)-2,2-Dimethylhept-3-ene: A Practical Approach

The synthesis of (E)-2,2-dimethylhept-3-ene can be efficiently achieved via the Wittig reaction.[4][5][6][7] This powerful olefination method involves the reaction of a phosphorus ylide with an aldehyde or ketone. The choice of the ylide and the reaction conditions are critical for achieving high stereoselectivity for the desired (E)-isomer.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to pivalaldehyde (2,2-dimethylpropanal) and a propyl-substituted phosphorus ylide as the key synthons.



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Caption: Retrosynthetic analysis of (E)-2,2-Dimethylhept-3-ene.

Experimental Protocol: Wittig Reaction

This protocol outlines the synthesis of (E)-2,2-dimethylhept-3-ene from butyltriphenylphosphonium bromide and pivalaldehyde. The use of a non-stabilized ylide under specific conditions can be tuned to favor the (E)-alkene.

Materials:

- Butyltriphenylphosphonium bromide
- n-Butyllithium (n-BuLi) in hexanes
- Pivalaldehyde (2,2-dimethylpropanal)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Pentane

Procedure:

- Ylide Formation:
 - To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add butyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF.
 - Cool the suspension to 0 °C in an ice-water bath.
 - Slowly add n-butyllithium (1.05 eq) dropwise via the dropping funnel. A deep red or orange color indicates the formation of the ylide.
 - Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
- Reaction with Aldehyde:
 - Cool the ylide solution back to 0 °C.
 - In a separate flask, dissolve pivalaldehyde (1.0 eq) in anhydrous THF.
 - Add the pivalaldehyde solution dropwise to the ylide solution.

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
- Work-up and Purification:
 - Quench the reaction by the slow addition of saturated aqueous NH_4Cl solution.
 - Transfer the mixture to a separatory funnel and extract with pentane (3 x 50 mL).
 - Combine the organic layers and wash with brine.
 - Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
 - The crude product can be purified by fractional distillation to yield **(E)-2,2-dimethylhept-3-ene**.



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Caption: Experimental workflow for the synthesis of **(E)-2,2-Dimethylhept-3-ene**.

Spectroscopic and Physicochemical Data

The structural elucidation of **(E)-2,2-dimethylhept-3-ene** relies on a combination of spectroscopic techniques.

Property	Value	Source
Boiling Point	135.0 ± 7.0 °C (Predicted)	[8]
Density	0.72 g/cm ³ (Predicted)	[8]
Refractive Index	1.4100 - 1.4140 (Predicted)	[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental spectra are not readily available in the public domain, the expected ^1H and ^{13}C NMR chemical shifts can be predicted based on the structure.

Predicted ^1H NMR (CDCl_3 , 400 MHz):

- δ 5.45-5.30 (m, 2H): Vinylic protons ($-\text{CH}=\text{CH}-$). The coupling constant (J) is expected to be around 15 Hz, characteristic of a trans double bond.
- δ 2.05 (q, J = 7.2 Hz, 2H): Methylene protons adjacent to the double bond ($-\text{CH}_2-\text{CH}=\text{}$).
- δ 1.00 (s, 9H): Singlet for the nine equivalent protons of the tert-butyl group ($-(\text{CH}_3)_3$).
- δ 0.95 (t, J = 7.4 Hz, 3H): Triplet for the terminal methyl group ($-\text{CH}_2-\text{CH}_3$).
- δ 1.40 (sextet, J = 7.3 Hz, 2H): Methylene protons of the ethyl group ($-\text{CH}_2-\text{CH}_3$).

Predicted ^{13}C NMR (CDCl_3 , 101 MHz):

- δ 138.1: Vinylic carbon attached to the tert-butyl group.
- δ 128.5: Vinylic carbon attached to the ethyl group.
- δ 33.8: Quaternary carbon of the tert-butyl group.
- δ 29.5: Methyl carbons of the tert-butyl group.
- δ 25.8: Methylene carbon of the ethyl group.
- δ 14.1: Methyl carbon of the ethyl group.

Mass Spectrometry (MS)

The electron ionization mass spectrum of (E)-**2,2-dimethylhept-3-ene** is available and shows a molecular ion peak (M^+) at $m/z = 126$.^[3] The fragmentation pattern is characteristic of a branched alkene, with a prominent peak corresponding to the loss of a tert-butyl radical.

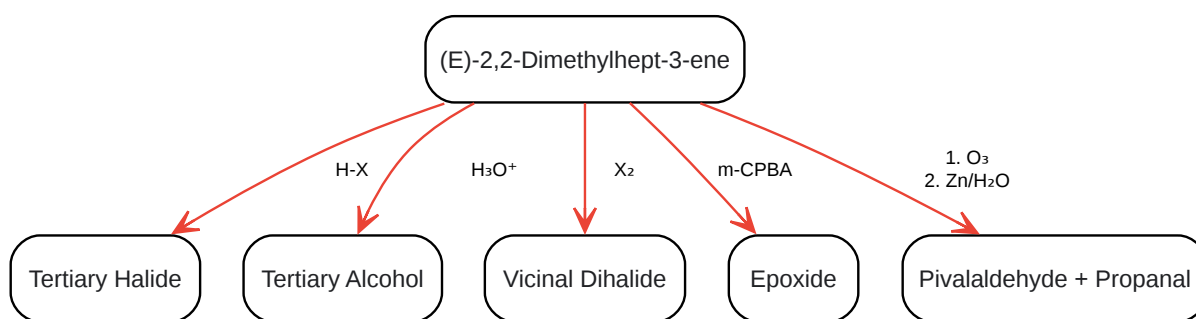
Infrared (IR) Spectroscopy

The IR spectrum exhibits a characteristic C=C stretching vibration for a trans-disubstituted alkene around 965 cm^{-1} .^[1]

Chemical Reactivity and Potential Transformations

The reactivity of (E)-2,2-dimethylhept-3-ene is dominated by the chemistry of its carbon-carbon double bond, which is susceptible to electrophilic addition reactions.

- Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) is expected to follow Markovnikov's rule, with the halogen adding to the more substituted carbon (C-4), leading to a tertiary halide.
- Hydration: Acid-catalyzed addition of water will likely yield a tertiary alcohol at the C-4 position.
- Halogenation: The addition of halogens (e.g., Br₂, Cl₂) will result in a vicinal dihalide.
- Oxidation:
 - Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) will form an epoxide.
 - Ozonolysis: Cleavage of the double bond with ozone, followed by a reductive work-up (e.g., with zinc), will yield pivalaldehyde and propanal.^[9]



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Caption: Key reactions of (E)-2,2-Dimethylhept-3-ene.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific applications of (E)-**2,2-dimethylhept-3-ene** in drug development are not widely documented, branched alkenes, in general, serve as important structural motifs and synthetic intermediates in medicinal chemistry.

- **Scaffold for Bioactive Molecules:** The lipophilic nature of the t-butyl group and the overall hydrocarbon structure can be utilized in the design of molecules that interact with hydrophobic pockets in biological targets.
- **Synthetic Intermediate:** The double bond provides a handle for further functionalization, allowing for the introduction of various pharmacophoric groups.^{[10][11]} For instance, the products of the reactions described in the previous section (halides, alcohols, etc.) can serve as starting materials for more complex molecules. The alkene moiety itself can be a precursor for creating stereocenters, which are crucial in many drug molecules.
- **Metabolic Stability:** The sterically hindered tert-butyl group may confer metabolic stability to adjacent functional groups by preventing enzymatic degradation.

The synthesis and derivatization of (E)-**2,2-dimethylhept-3-ene** and similar branched alkenes can be a valuable strategy in lead optimization and the generation of novel chemical entities for drug discovery programs.^{[12][13][14]}

Safety and Handling

(E)-**2,2-Dimethylhept-3-ene** is a flammable liquid and vapor. It may be fatal if swallowed and enters airways.^{[1][8][15]}

- **GHS Hazard Statements:** H225 (Highly flammable liquid and vapor), H304 (May be fatal if swallowed and enters airways).^{[1][8][15]}
- **Precautionary Statements:** P210 (Keep away from heat, sparks, open flames, and hot surfaces. No smoking), P233 (Keep container tightly closed), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED:

Immediately call a POISON CENTER or doctor/physician), P331 (Do NOT induce vomiting).

[15][16]

Handle this compound in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Store in a tightly sealed container in a cool, dry, and well-ventilated area away from ignition sources.

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- To cite this document: BenchChem. [An In-depth Technical Guide to (E)-2,2-Dimethylhept-3-ene]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b12509615/docs#an-in-depth-technical-guide-to-e-2-2-dimethylhept-3-ene>]

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